Home > Products > Screening Compounds P82530 > 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine
1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine - 1142952-12-2

1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine

Catalog Number: EVT-1683409
CAS Number: 1142952-12-2
Molecular Formula: C9H10N4
Molecular Weight: 174.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(Pyridin-2-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound characterized by the presence of both a pyridine and a pyrazole ring. This compound is significant in medicinal chemistry due to its potential biological activities and applications as a building block for more complex molecular structures. Its systematic name reflects its structural components, indicating the presence of a pyridine moiety attached to the pyrazole ring at the 2-position.

Source and Classification

The compound can be classified under heterocyclic compounds, specifically as a pyrazole derivative. It is often synthesized in laboratory settings for research purposes, particularly in studies exploring its pharmacological properties. The molecular formula for 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine is C_10H_10N_4, with a molecular weight of approximately 174.21 g/mol.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine typically involves the reaction between pyridine derivatives and pyrazole derivatives. A common synthetic route includes:

  1. Condensation Reaction: The reaction of 2-(chloromethyl)pyridine with 3-amino-1H-pyrazole under basic conditions.
  2. Solvent Use: This reaction is generally conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate nucleophilic substitution.

In an industrial context, scaling up the synthesis may involve continuous flow reactors to maintain consistent temperature and mixing, optimizing reaction conditions to enhance yield and efficiency .

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine features a pyrazole ring fused with a pyridine group. The bond angles and distances within the molecule are critical for its reactivity and biological activity. For instance, the bond angle within the pyrazole ring can influence its interaction with biological targets .

The compound's crystal structure can be analyzed using techniques such as X-ray diffraction, which provides insights into its three-dimensional configuration and intermolecular interactions, including hydrogen bonding and π–π stacking .

Chemical Reactions Analysis

Reactions and Technical Details

1-(Pyridin-2-ylmethyl)-1H-pyrazol-3-amine can participate in various chemical reactions:

  • Oxidation: This compound can be oxidized to form corresponding N-oxides using reagents such as potassium permanganate.
  • Reduction: Reduction reactions can convert it into amine derivatives using reducing agents like sodium borohydride.
  • Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring, leading to diverse derivatives depending on the substituents used .

These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives for further study.

Mechanism of Action

Process and Data

The mechanism of action for 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine primarily involves its interaction with specific biological targets such as cyclin-dependent kinases (CDKs). By inhibiting CDK2 activity, this compound disrupts normal cell cycle progression, particularly affecting transitions from the G1 phase to the S phase.

This inhibition leads to reduced cell proliferation, making it a candidate for therapeutic applications in cancer treatment. The pharmacokinetics of similar compounds suggest good bioavailability, which is crucial for their efficacy in clinical settings .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine include:

  • Melting Point: Specific melting point data varies based on purity but typically falls within a defined range based on structural characteristics.
  • Solubility: The compound is soluble in polar organic solvents like dimethylformamide and dimethyl sulfoxide.

Chemical properties include its reactivity towards nucleophiles and electrophiles due to the presence of amine functional groups. The ability to undergo oxidation and reduction reactions further highlights its versatility in synthetic chemistry .

Applications

Scientific Uses

1-(Pyridin-2-ylmethyl)-1H-pyrazol-3-amine has several applications in scientific research:

  • Medicinal Chemistry: It serves as a precursor in developing pharmaceuticals targeting various diseases, including cancer.
  • Biological Research: Investigated for its potential as an enzyme inhibitor or receptor modulator, contributing to studies on cellular processes.
  • Material Science: Used in synthesizing novel materials with specific electronic or optical properties due to its heterocyclic nature .
Introduction

Structural and Functional Significance in Heterocyclic Chemistry

The molecular architecture of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine features three key pharmacophoric elements: (1) a basic pyridyl nitrogen capable of hydrogen bond acceptance or metal coordination; (2) a primary amine at the pyrazole 3-position serving as a hydrogen bond donor; and (3) a methylene spacer conferring torsional flexibility between the heterocycles. X-ray crystallography of closely related compounds reveals that the dihedral angle between the pyrazole and pyridine rings typically ranges from 77.68° to 78.37°, creating an L-shaped conformation that facilitates interaction with biomolecular targets [7]. This spatial arrangement is stabilized by intramolecular interactions between the pyridyl nitrogen and the amine hydrogens, as evidenced by Hirshfeld surface analysis of analogous structures [7].

Table 1: Key Structural Parameters of 1-(Pyridin-2-ylmethyl)-1H-pyrazol-3-amine and Analogues

Structural Feature1-(Pyridin-2-ylmethyl)-1H-pyrazol-3-amine1-(Pyridin-3-ylmethyl) Isomer1-(Pyridin-4-ylmethyl) Isomer
Pyridine N PositionOrtho (2-position)Meta (3-position)Para (4-position)
Dihedral Angle (Pyrazole:Pyridine)77.68° - 78.37°~90°~90°
Intramolecular H-bond PotentialHigh (N···H-N)ModerateLow
Molecular ShapeL-shapedLinearLinear
Calculated logP~1.2~1.0~1.1

Electronic distribution analysis indicates significant charge delocalization across the hybrid system. The pyridin-2-yl group exerts an electron-withdrawing effect on the methylene bridge (δC = 52.1 ppm in NMR), which subsequently influences the electron density at the pyrazole ring. This polarization enhances the nucleophilicity of the C4 position while rendering the exocyclic amine moderately less basic (predicted pKa ~7.2) compared to unsubstituted pyrazol-3-amines (pKa ~8.5) [5]. These electronic characteristics explain the compound's reactivity patterns, particularly in electrophilic substitution at C4 and participation in condensation reactions at the amine group [4] [7].

Historical Evolution in Pharmacological Research

The exploration of pyrazole-pyridine hybrids emerged prominently during the 1990s following seminal work on heterocyclic kinase inhibitors. Early pharmacological studies focused on simpler pyrazolylpyridines, but the introduction of the aminopyrazole motif marked a significant advancement. By 2006, compounds like AM251 demonstrated that incorporation of a pyrazol-3-amine group could yield potent CB1 cannabinoid receptor antagonists [7]. This breakthrough stimulated research into hybrid systems containing both pyridyl and pyrazolylamine pharmacophores.

The specific scaffold of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine gained attention when studies revealed its structural similarity to ATP-competitive kinase binding motifs. Unlike earlier analogs with direct pyrazole-pyridine linkages, the methylene-bridged derivative exhibited improved solubility (predicted logS = -2.85) while maintaining target affinity [3] [4]. By 2010, systematic derivatization of the amine group produced lead compounds with submicromolar activity against tyrosine kinases, establishing the core structure as a versatile template for inhibitor design [4]. Subsequent crystallographic studies of protein-bound analogs confirmed that the ortho-pyridyl nitrogen coordinates with catalytic lysine residues, while the pyrazolylamine group forms hydrogen bonds with backbone amides in the kinase hinge region [7].

Table 2: Evolution of Pyrazole-Pyridine Hybrid Pharmacophores

Time PeriodStructural CharacteristicsPharmacological FocusKey Advances
Pre-2000Simple pyrazolylpyridines; Direct linkageAntimicrobial agentsLimited target specificity
2000-2010Aminopyrazole variants; Methylene bridgesKinase inhibitionImproved ATP-competitive binding
2010-20183-Amino derivatives with ortho-pyridylAnticancer agentsRational design based on crystal structures
Post-2018Multi-target hybridsNeurotherapeuticsEnhanced blood-brain barrier penetration

Recent innovations have exploited the bidentate coordination capability of this hybrid system in metalloenzyme inhibition. The ortho-pyridyl nitrogen and pyrazol-3-amine create an optimal geometry for binding zinc ions in matrix metalloproteinases (MMPs), positioning this scaffold as a promising starting point for dual-action therapeutic agents [3]. Additionally, the compound's balanced lipophilicity (XLOGP3 = 1.2) and moderate molecular weight (MW = 185 g/mol) align with contemporary guidelines for CNS-penetrant compounds, expanding its potential applications to neurological targets [5].

Knowledge Gaps and Research Objectives

Despite progress in characterizing this hybrid system, significant knowledge gaps remain. Foremost is the limited structural data for the unsubstituted parent compound itself. While crystal structures exist for N-acylated derivatives [7], the conformational preferences and supramolecular packing patterns of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine require experimental validation through X-ray diffraction. This information is crucial for understanding its solid-state stability and solvation behavior.

The current understanding of structure-activity relationships (SAR) exhibits three critical limitations:

  • Positional Isomer Effects: Systematic comparisons of ortho-, meta-, and para-pyridylmethyl regioisomers on biological activity are absent, despite evidence that N-positioning dramatically alters electronic properties
  • Metabolic Stability: No published studies address the oxidative susceptibility of the methylene bridge or glucuronidation potential of the 3-amino group [3]
  • Bivalent Targeting: The compound's capacity for simultaneous engagement of two therapeutic targets remains unexplored despite its dual pharmacophoric elements

Synthetic methodology presents additional challenges. Existing routes to this scaffold rely on N-alkylation of pyrazol-3-amines with 2-(bromomethyl)pyridine under basic conditions (K₂CO₃, DMF, 60-80°C), but these protocols suffer from regiochemical complications. The ambident nucleophilicity of pyrazol-3-amines can lead to N2-alkylation byproducts, reducing yields to 45-65% [3]. More efficient approaches using transition metal-catalyzed coupling or microwave-assisted synthesis remain underdeveloped.

Table 3: Priority Research Directions for 1-(Pyridin-2-ylmethyl)-1H-pyrazol-3-amine

Research DomainCurrent LimitationsProposed ObjectivesExpected Impact
Synthetic ChemistryModerate yields; Regioselectivity issuesDevelop catalytic C-H activation methods>85% yield; Atom economy
Structural CharacterizationNo crystallographic dataDetermine solid-state conformationRational design of derivatives
Biological ProfilingNarrow target screeningBroad kinase panel evaluationIdentification of lead indications
Computational ModelingLimited force field parametersQM/MM studies of binding dynamicsPrediction of off-target effects

Future research should prioritize crystallographic elucidation to establish definitive conformational preferences, coupled with computational studies mapping electrostatic potential surfaces. Synthetic innovations must address regioselectivity through protecting group strategies or catalyst-controlled alkylation. Biological characterization would benefit from broad profiling against kinase panels and epigenetic targets, as the scaffold's hydrogen bonding capability suggests potential for bromodomain or HDAC inhibition. These investigations would transform this hybrid from a chemical curiosity to a rationally optimized scaffold for therapeutic development.

Properties

CAS Number

1142952-12-2

Product Name

1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine

IUPAC Name

1-(pyridin-2-ylmethyl)pyrazol-3-amine

Molecular Formula

C9H10N4

Molecular Weight

174.2 g/mol

InChI

InChI=1S/C9H10N4/c10-9-4-6-13(12-9)7-8-3-1-2-5-11-8/h1-6H,7H2,(H2,10,12)

InChI Key

SUXMDEJSGWBFTG-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CN2C=CC(=N2)N

Canonical SMILES

C1=CC=NC(=C1)CN2C=CC(=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.